依达布鲁替尼
描述
Edralbrutinib, also known as TG-1701, is a Bruton’s tyrosine kinase inhibitor . It is an orally available small molecule that selectively inhibits the activation, proliferation, and survival of B cells .
Physical And Chemical Properties Analysis
Edralbrutinib has a molecular weight of 489.47 . Its specific physical and chemical properties are not explicitly detailed in the search results.科学研究应用
废水处理中的生物矿化
生物矿化是生物体产生矿物质的过程。研究表明,某些细菌(如李斯氏菌)可以有效地固定铅离子(Pb2+)。这一过程在废水处理中具有重要意义,为细菌再利用和铅回收提供了策略,这可能是生物矿化应用的突破 (张克静等人,2021 年)。
作用机制
Target of Action
BTK is a crucial driver of B-cell proliferation and plays a significant role in the B-cell receptor (BCR) signaling pathway, which drives normal B-cell development and supports the growth and survival of malignant B-cells .
Mode of Action
Edralbrutinib acts by irreversibly binding to and inhibiting BTK . This inhibition disrupts the BCR signaling pathway, thereby inhibiting B-cell proliferation and survival . TG-1701 exhibits superior selectivity for BTK compared with other BTK inhibitors, such as ibrutinib .
Biochemical Pathways
The primary biochemical pathway affected by edralbrutinib is the BCR signaling pathway . By inhibiting BTK, edralbrutinib disrupts this pathway, leading to downstream effects such as reduced B-cell proliferation and survival .
Result of Action
The inhibition of BTK by edralbrutinib results in reduced B-cell proliferation and survival . This can lead to a decrease in the number of malignant B-cells in patients with B-cell malignancies .
生化分析
Biochemical Properties
Edralbrutinib plays a significant role in biochemical reactions by inhibiting Bruton’s tyrosine kinase . This kinase is an essential component of multiple signaling pathways that regulate B cell and myeloid cell proliferation, survival, and functions . By inhibiting this kinase, Edralbrutinib can potentially disrupt these pathways and exert its therapeutic effects .
Cellular Effects
Edralbrutinib has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Specifically, it inhibits the activation of Bruton’s tyrosine kinase, which is a key player in the B-cell antigen receptor signaling pathway . This inhibition can lead to changes in cell signaling, potentially affecting the growth and survival of certain cells .
Molecular Mechanism
The molecular mechanism of action of Edralbrutinib involves its binding to Bruton’s tyrosine kinase, leading to the inhibition of this enzyme . This binding is thought to be irreversible, which means that once Edralbrutinib has bound to the kinase, it remains bound and continues to inhibit the enzyme’s activity .
Metabolic Pathways
As an inhibitor of Bruton’s tyrosine kinase, it is likely to impact the metabolic pathways that this kinase is involved in
属性
IUPAC Name |
4-amino-1-[(3R)-1-but-2-ynoylpyrrolidin-3-yl]-3-[4-(2,6-difluorophenoxy)phenyl]-6H-pyrrolo[2,3-d]pyridazin-7-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21F2N5O3/c1-2-4-21(34)32-12-11-16(13-32)33-14-18(22-23(33)26(35)31-30-25(22)29)15-7-9-17(10-8-15)36-24-19(27)5-3-6-20(24)28/h3,5-10,14,16H,11-13H2,1H3,(H2,29,30)(H,31,35)/t16-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNPOFZXZJJDQLB-MRXNPFEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)N1CCC(C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC#CC(=O)N1CC[C@H](C1)N2C=C(C3=C2C(=O)NN=C3N)C4=CC=C(C=C4)OC5=C(C=CC=C5F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21F2N5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1858206-58-2 | |
Record name | Edralbrutinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1858206582 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | EDRALBRUTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5I5QTR4E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。